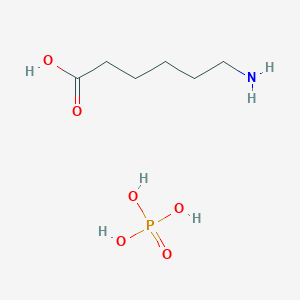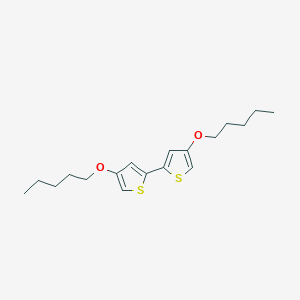
2,2'-Bithiophene, 4,4'-bis(pentyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene, 4,4’-bis(pentyloxy)-: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The addition of pentyloxy groups at the 4,4’ positions enhances the compound’s solubility and electronic properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- typically involves the following steps:
Halogenation: The starting material, 2,2’-bithiophene, is halogenated to introduce halogen atoms at the 4,4’ positions.
Alkylation: The halogenated bithiophene undergoes an alkylation reaction with pentyloxy groups under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. It is a key component in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Biology and Medicine: The compound’s unique electronic properties make it a potential candidate for biosensors and bioelectronic devices. It can be used to develop sensors for detecting biological molecules and monitoring physiological processes.
Industry: In the industrial sector, 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- is used in the production of advanced materials with applications in flexible electronics, displays, and solar cells.
作用機序
The mechanism by which 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- exerts its effects is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic applications. The pentyloxy groups enhance solubility and processability, allowing for the formation of thin films and coatings.
類似化合物との比較
2,2’-Bithiophene: The parent compound without pentyloxy groups.
3,3’-Bithiophene: An isomer with different connectivity.
Thieno[3,2-b]thiophene: A fused thiophene derivative.
Uniqueness: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- stands out due to the presence of pentyloxy groups, which enhance its solubility and electronic properties. This makes it more suitable for applications in organic electronics compared to its unsubstituted or differently substituted counterparts .
特性
CAS番号 |
155055-76-8 |
|---|---|
分子式 |
C18H26O2S2 |
分子量 |
338.5 g/mol |
IUPAC名 |
4-pentoxy-2-(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C18H26O2S2/c1-3-5-7-9-19-15-11-17(21-13-15)18-12-16(14-22-18)20-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChIキー |
QOGTYOGLBCPQLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CSC(=C1)C2=CC(=CS2)OCCCCC |
関連するCAS |
155055-77-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
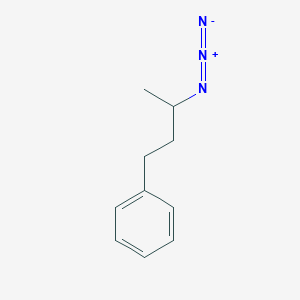
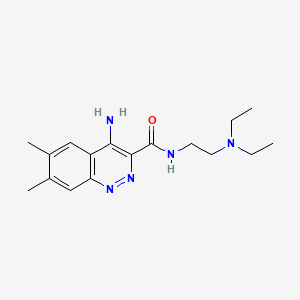
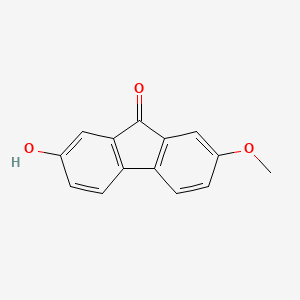
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
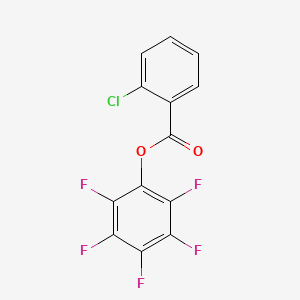
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
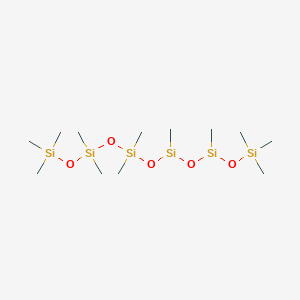
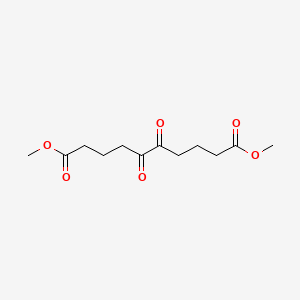
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
